

Technical Monograph: [Pro3]-GIP (Mouse)

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Compound of Interest

Compound Name: [Pro3]-GIP (Mouse)

Cat. No.: B1573937

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Functional Classification: GIP Receptor Antagonist / Metabolically Stable Analog Target

Audience: Metabolic Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Core Identity

[Pro3]-GIP (Mouse) is a specific, enzyme-resistant analog of Glucose-dependent Insulinotropic Polypeptide (GIP). It is primarily utilized in rodent models as a functional GIP receptor (GIPR) antagonist.

While native GIP is a potent incretin hormone that stimulates insulin secretion, [Pro3]-GIP modifies the N-terminal geometry, rendering it resistant to Dipeptidyl Peptidase-4 (DPP-4) degradation while drastically altering its pharmacological profile. In mouse physiology, this peptide binds the GIPR with high affinity but exhibits low intrinsic activity.^[1] Consequently, it competes with endogenous GIP, effectively blocking GIPR signaling.^[1] This makes it a critical tool for studying the therapeutic potential of GIPR inhibition in obesity and Type 2 Diabetes (T2D).

Critical Species-Specific Warning: Researchers must note that [Pro3]-GIP exhibits species-dependent pharmacology.

- In Mice/Rats: Acts as a competitive antagonist (or weak partial agonist).^{[1][2][3][4]}
- In Humans: Acts as a full agonist.^{[1][2][3][4]}
- Implication: This guide focuses strictly on its application in mouse models (e.g., ob/ob, HFD-induced obesity).

Molecular Profile & Chemical Properties[1][6][7]

Sequence & Structure

The defining feature is the substitution of Glutamic Acid (Glu) with Proline (Pro) at position 3 of the mature peptide.[1]

- Native Mouse GIP (1-42): Tyr-Ala-Glu-Gly-Thr-Phe...
- **[Pro3]-GIP (Mouse):** Tyr-Ala-Pro-Gly-Thr-Phe...[5]

Property	Specification
Full Sequence	YAPGTFISDYSIAMDKIRQQDFVNWLLAQRGK KSDWKHNITQ
Molecular Weight	~4971.6 Da
Solubility	Water (up to 2 mg/mL); PBS (pH 7.4)
Purity Standard	≥95% (HPLC) required for in vivo use
Counter-ion	Typically Trifluoroacetate (TFA) salt

Mechanism of Stability (DPP-4 Resistance)

Native GIP is rapidly inactivated (half-life ~2-7 mins) by DPP-4, which cleaves the N-terminal dipeptide (Tyr-Ala). DPP-4 requires a specific stereochemistry at the P1' position (residue 2) and P2' (residue 3). The introduction of the rigid pyrrolidine ring of Proline at position 3 induces steric hindrance and conformational constraints that prevent the DPP-4 catalytic pocket from accessing the scissile bond (Ala2-Pro3), extending the biological half-life from minutes to hours.

Pharmacological Mechanism: Functional Antagonism[1]

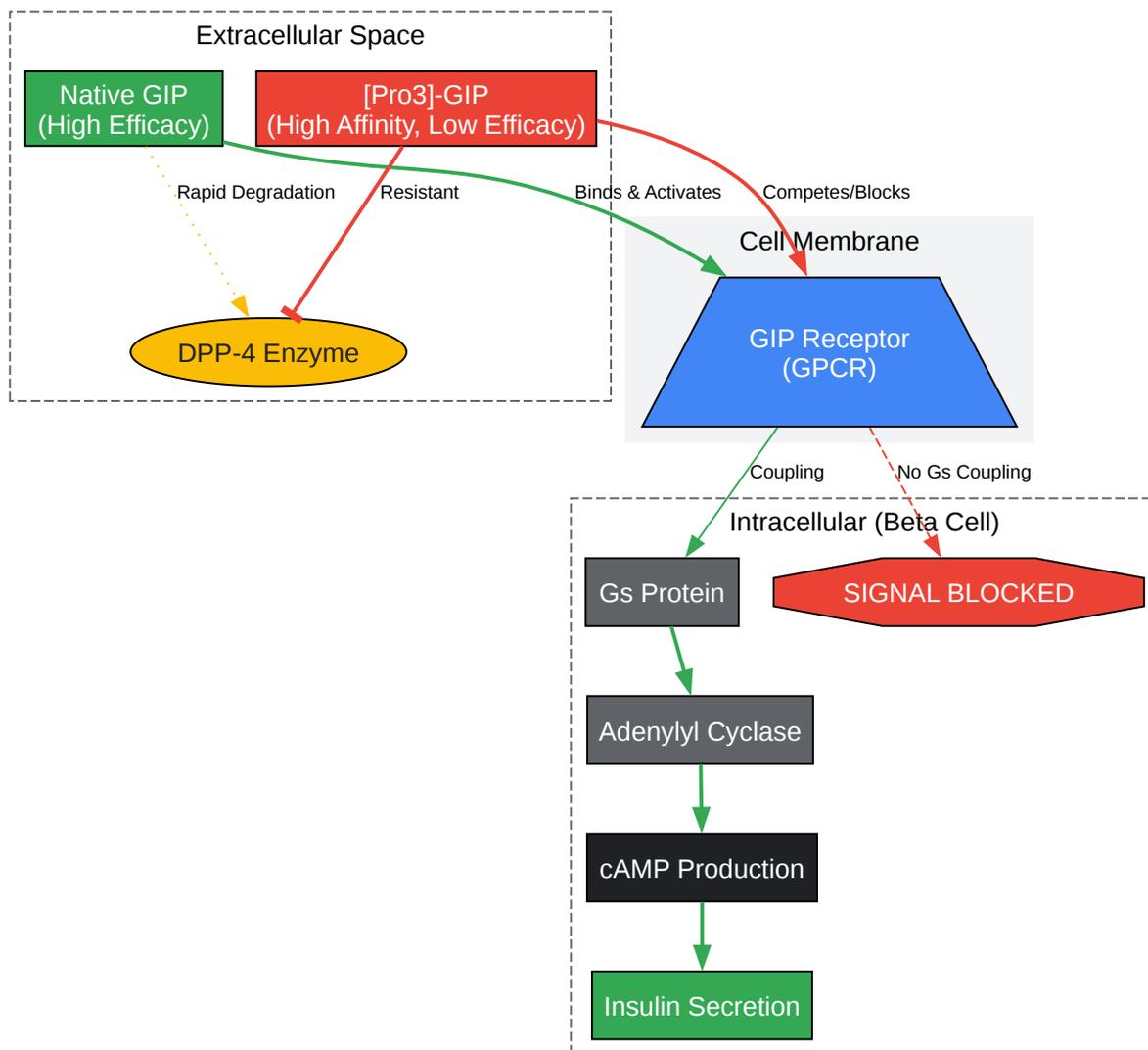
In mouse models, [Pro3]-GIP operates via competitive antagonism.[1][2][3] It occupies the orthosteric binding site of the GIPR but fails to induce the conformational changes necessary for robust G

s coupling and cAMP generation.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling between Native GIP and [Pro3]-GIP in mouse

-cells.



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Figure 1: Mechanism of Action. Native GIP activates the receptor but is degraded by DPP-4. [Pro3]-GIP resists degradation and occupies the receptor without activating downstream insulin

secretion, effectively blocking native signaling.

Experimental Protocols

Protocol A: Reconstitution & Storage (Self-Validating)

Rationale: Peptides are hygroscopic and prone to aggregation. Improper handling leads to "silent" experimental failure (dosing inactive peptide).

- Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening to prevent condensation.
- Solvent: Use sterile, endotoxin-free water or 0.9% saline.
- Dissolution: Add solvent to achieve a stock concentration of 1 mg/mL. Vortex gently (do not shake vigorously to avoid shearing).[6]
- Validation Step: Inspect solution against a light source. It must be perfectly clear. If cloudy, add 1-2 drops of 0.1M Acetic Acid or sonicate briefly (<10s).
- Aliquoting: Divide into single-use aliquots (e.g., 50 µL).
- Storage: Store at -80°C. Do not freeze-thaw more than once.

Protocol B: In Vivo Chronic Treatment (Mouse Obesity Model)

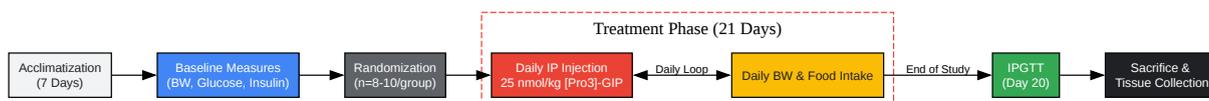
Rationale: To demonstrate weight loss and improved glucose tolerance via GIPR blockade.

Subject: ob/ob mice or High-Fat Diet (HFD) C57BL/6 mice. Dosage: 25 nmol/kg body weight.[7]

- Preparation: Dilute stock [Pro3]-GIP in sterile 0.9% saline immediately prior to injection.
- Administration: Intraperitoneal (i.p.) injection.[7]
- Frequency: Once daily (q.d.) for 14–21 days.
- Control: Vehicle (saline) injected mice.

- Readouts:
 - Daily: Body weight and food intake.
 - Day 0, 7, 14: Non-fasting blood glucose.
 - Terminal: IPGTT (Intraperitoneal Glucose Tolerance Test).

Experimental Workflow Diagram:



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Figure 2: In Vivo Experimental Workflow for assessing metabolic effects of [Pro3]-GIP.

Data Interpretation & Expected Results

When using [Pro3]-GIP as an antagonist in obese diabetic mice (ob/ob), the following phenotypic shifts confirm successful receptor blockade:

Parameter	Native GIP Effect	[Pro3]-GIP (Antagonist) Effect	Physiological Implication
Insulin Secretion	Stimulates (Incretin effect)	Blunts/Reduces	Prevents hyperinsulinemia-driven adipogenesis.
Body Weight	Promotes fat storage	Decreases	Blockade of GIPR on adipocytes reduces fat accumulation.
Glucose Tolerance	Improves (in healthy)	Improves (in diabetic)	Paradoxical improvement due to reduced insulin resistance.
cAMP (In Vitro)	High increase	No/Low increase	Confirms lack of agonist activity.

Troubleshooting:

- Issue: No effect on glucose tolerance.
- Cause: Peptide degradation (check storage) or insufficient dose (titrate up to 50 nmol/kg). Ensure the model expresses GIPR (verify genotype).

References

- Gault, V. A., et al. (2002). "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide." [5][8] *Biochemical and Biophysical Research Communications*.
 - Significance: Establishes [Pro3]-GIP as a stable functional antagonist in rodents.
- Irwin, N., et al. (2007). "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice." [8] *Diabetologia*.

- Significance: Defines the in vivo protocol for diabetes prevention in ob/ob mice.
- Sparre-Ulrich, A. H., et al. (2016). "Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors." *British Journal of Pharmacology*.^[4]
 - Significance: Critical reference for species specificity (Human Agonist vs Mouse Antagonist).
- Tocris Bioscience. "Product Datasheet: **[Pro3]-GIP (Mouse)**."
 - Significance: Source for solubility and chemical data.^{[5][6][7]}

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